Lipophilicity (XLogP3) Comparison: 3.6-fold Increase in Partition Coefficient Over β-Pyridyl Isomer
The target compound demonstrates a significantly higher computed partition coefficient (XLogP3-AA = 1.4) compared to its β-pyridyl isomer, 3-pyridin-2-ylalanine (XLogP3-AA = -2.4). This represents a difference of 3.8 log units, indicating substantially greater predicted membrane permeability [1][2]. It also shows a modest but measurable increase over the closer α-pyridylamino analog N-2-pyridinylalanine (XLogP3-AA = 1.2) [1][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-2-Pyridinylalanine (1.2); 3-Pyridin-2-ylalanine (-2.4) |
| Quantified Difference | Δ = +0.2 log units vs. N-2-pyridinylalanine; Δ = +3.8 log units vs. 3-pyridin-2-ylalanine |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties |
Why This Matters
For procurement decisions in cell-based assay design, a higher logP directly correlates with improved passive membrane permeability, making the target compound a superior choice when intracellular target engagement is required.
- [1] PubChem. 2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid (CID 82512145). Computed XLogP3-AA value: 1.4. View Source
- [2] PubChem. 3-Pyridin-2-ylalanine (CID 2761499). Computed XLogP3-AA value: -2.4. View Source
- [3] PubChem. N-2-Pyridinylalanine (CID 14238453). Computed XLogP3-AA value: 1.2. View Source
